molecular formula C17H18BrNO2 B13201566 6-Bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid

6-Bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid

Cat. No.: B13201566
M. Wt: 348.2 g/mol
InChI Key: LGEPLLORHCONBS-FNORWQNLSA-N
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Description

6-Bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal and industrial chemistry. This particular compound is characterized by the presence of a bromine atom at the 6th position, an ethylpent-1-en-1-yl group at the 2nd position, and a carboxylic acid group at the 4th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction proceeds under acidic or basic conditions to form the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups

    Reduction: Formation of reduced quinoline derivatives

    Substitution: Formation of substituted quinoline derivatives with various functional groups

Scientific Research Applications

6-Bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid is unique due to the presence of the ethylpent-1-en-1-yl group at the 2nd position, which may confer distinct chemical and biological properties compared to other quinoline derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H18BrNO2

Molecular Weight

348.2 g/mol

IUPAC Name

6-bromo-2-[(E)-3-ethylpent-1-enyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C17H18BrNO2/c1-3-11(4-2)5-7-13-10-15(17(20)21)14-9-12(18)6-8-16(14)19-13/h5-11H,3-4H2,1-2H3,(H,20,21)/b7-5+

InChI Key

LGEPLLORHCONBS-FNORWQNLSA-N

Isomeric SMILES

CCC(CC)/C=C/C1=CC(=C2C=C(C=CC2=N1)Br)C(=O)O

Canonical SMILES

CCC(CC)C=CC1=CC(=C2C=C(C=CC2=N1)Br)C(=O)O

Origin of Product

United States

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